

# 4-Chloro-1H-pyrazolo[3,4-c]pyridine IUPAC name

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## Compound of Interest

Compound Name: 4-Chloro-1H-pyrazolo[3,4-c]pyridine

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An In-depth Technical Guide to **4-Chloro-1H-pyrazolo[3,4-c]pyridine**: A Key Scaffold for Kinase Inhibitors

## Introduction

The pyrazolopyridine scaffold is a significant heterocyclic framework in medicinal chemistry, recognized for its structural resemblance to purines. This similarity allows compounds based on this scaffold to interact with a wide array of biological targets, particularly protein kinases. Among the various isomers, the pyrazolo[3,4-c]pyridine core has garnered interest for its potential in the development of therapeutic agents. This technical guide focuses on **4-Chloro-1H-pyrazolo[3,4-c]pyridine**, a key intermediate for the synthesis of potent kinase inhibitors. While specific data for the 4-chloro isomer is limited in publicly available literature, this guide will provide a comprehensive overview based on the established chemistry and biology of its isomers and the broader pyrazolopyridine class. The guide will cover its chemical properties, a proposed synthetic route, its application in drug discovery with a focus on kinase inhibition, and detailed experimental protocols.

## Chemical and Physical Properties

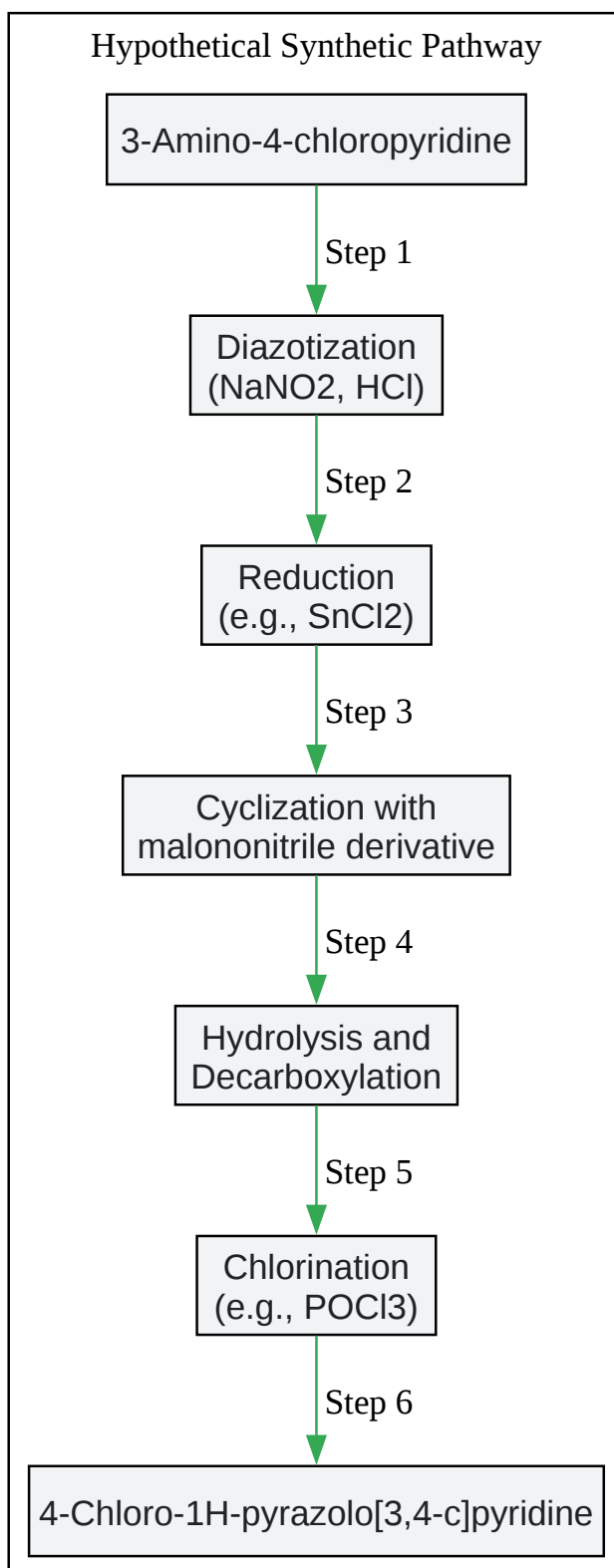
The fundamental properties of **4-Chloro-1H-pyrazolo[3,4-c]pyridine** are summarized below. It is important to note the existence of several constitutional isomers, such as 4-Chloro-1H-pyrazolo[3,4-b]pyridine and 4-Chloro-1H-pyrazolo[4,3-c]pyridine, which are more extensively characterized. The data presented here is based on the shared molecular formula and calculated properties, with specific known data for isomers provided for context.

Property	Value	Reference
IUPAC Name	4-Chloro-1H-pyrazolo[3,4-c]pyridine	-
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClN <sub>3</sub>	[1]
Molecular Weight	153.57 g/mol	[1]
CAS Number	Not available (Isomer [4,3-c]: 871836-51-0)	
Appearance	Expected to be a solid at room temperature	
InChI Key	(Isomer [4,3-c]: FUXZQGSDRGDYGX-UHFFFAOYSA-N)	
SMILES	(Isomer [4,3-c]: Clc1nccc2[nH]ncc12)	
Hazard Classification	Expected: Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation.	

## Synthesis of 4-Chloro-1H-pyrazolo[3,4-c]pyridine

While a specific, validated protocol for the synthesis of **4-Chloro-1H-pyrazolo[3,4-c]pyridine** is not readily available in the literature, a plausible synthetic route can be proposed based on established methods for analogous pyrazolopyridine systems. The following protocol adapts a common strategy involving the cyclization of a substituted pyridine precursor.

## Proposed Synthetic Workflow



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Caption: A proposed workflow for the synthesis of **4-Chloro-1H-pyrazolo[3,4-c]pyridine**.

## Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

- Step 1: Synthesis of 4-Chloro-3-hydrazinopyridine
  - To a stirred solution of 3-amino-4-chloropyridine (1.0 eq) in concentrated hydrochloric acid at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
  - Stir the resulting diazonium salt solution for 30 minutes at 0°C.
  - In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid and cool to 0°C.
  - Slowly add the diazonium salt solution to the tin(II) chloride solution.
  - Allow the reaction mixture to warm to room temperature and stir for 12 hours.
  - Basify the mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached, and extract the product with ethyl acetate.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-3-hydrazinopyridine.
- Step 2: Cyclization to form the Pyrazolo[3,4-c]pyridin-4-one ring
  - Reflux a mixture of 4-chloro-3-hydrazinopyridine (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in ethanol for 8 hours.
  - Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
  - Wash the solid with cold ethanol and dry under vacuum to obtain the ethyl 4-hydroxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate intermediate.
- Step 3: Hydrolysis and Decarboxylation

- Heat the intermediate from Step 2 in a 20% aqueous solution of sodium hydroxide at reflux for 4 hours.
- Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 1H-pyrazolo[3,4-c]pyridin-4(5H)-one.
- Collect the solid by filtration, wash with water, and dry.
- Step 4: Chlorination to yield **4-Chloro-1H-pyrazolo[3,4-c]pyridine**
  - Gently reflux a mixture of 1H-pyrazolo[3,4-c]pyridin-4(5H)-one (1.0 eq) in excess phosphorus oxychloride (POCl<sub>3</sub>) for 3 hours.
  - Cool the reaction mixture and carefully pour it onto crushed ice.
  - Neutralize the solution with a saturated sodium bicarbonate solution.
  - Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to afford **4-Chloro-1H-pyrazolo[3,4-c]pyridine**.

## Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazolopyridine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. [2] The 4-chloro substituent serves as a crucial handle for further chemical modification, typically through nucleophilic aromatic substitution or cross-coupling reactions, to introduce various side chains that can target specific regions of the kinase active site and enhance potency and selectivity.

Derivatives of the closely related pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine scaffolds have shown potent inhibitory activity against a range of kinases implicated in cancer and other diseases.

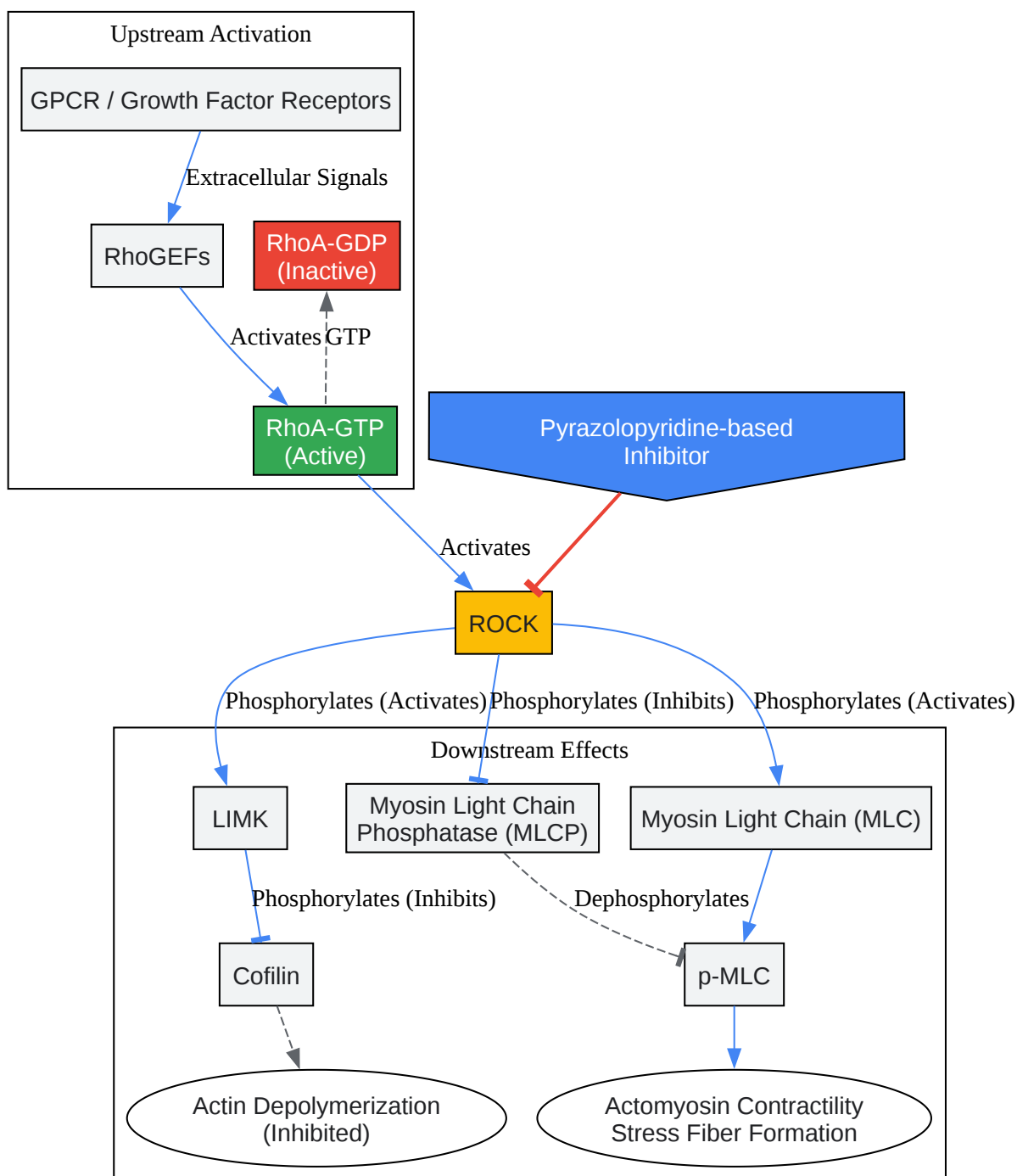
Compound Class/Example	Target Kinase(s)	Reported IC <sub>50</sub> Values	Reference
Pyrazolo[3,4-b]pyridine Derivative	TRKA	56 nM	
Pyrazolo[3,4-b]pyridine Derivative	TBK1	0.2 nM	[3]
Pyrazolo[3,4-b]pyridine Derivative	CDK2/Cyclin A2	0.24 $\mu$ M	[4]
Pyrazolo[3,4-d]pyrimidine Derivative	DDR1	Potent Inhibition	

## Focus Target: Rho-Associated Kinase (ROCK)

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a critical role in regulating cellular processes such as cytoskeletal dynamics, cell motility, and smooth muscle contraction.[5][6] Dysregulation of this pathway is implicated in various diseases, including hypertension, glaucoma, and cancer metastasis, making ROCK an attractive therapeutic target.[7]

## The ROCK Signaling Pathway

The activation of ROCK kinases is initiated by the binding of active, GTP-bound RhoA. This triggers a conformational change in ROCK, leading to its activation. Activated ROCK then phosphorylates a multitude of downstream substrates.



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Caption: The RhoA/ROCK signaling pathway and the point of intervention for kinase inhibitors.

Key downstream events of ROCK activation include:

- Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits its activity. This leads to an increase in the phosphorylation level of the myosin light chain (MLC).[6]
- Direct Phosphorylation of MLC: ROCK can also directly phosphorylate MLC.[8]
- Actin Cytoskeleton Regulation: ROCK phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.[6]

The cumulative effect of these actions is an increase in actomyosin contractility, leading to the formation of stress fibers and focal adhesions. Pyrazolopyridine-based inhibitors are designed to compete with ATP in the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream targets and blocking these cellular events.

## Experimental Protocols for Inhibitor Characterization

Once novel derivatives of **4-Chloro-1H-pyrazolo[3,4-c]pyridine** are synthesized, their biological activity must be assessed. The following are standard protocols for characterizing kinase inhibitors.

### Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

- Materials:
  - Purified recombinant ROCK2 enzyme
  - Kinase-specific substrate (e.g., long S6 kinase substrate peptide)
  - ATP (at a concentration close to the  $K_m$  for the enzyme)

- Kinase assay buffer
- Synthesized inhibitor compounds (serially diluted in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white, opaque plates
- Plate-reading luminometer
- Procedure:
  - Kinase Reaction:
    - Add 2.5  $\mu$ L of kinase/substrate solution to each well of a 384-well plate.
    - Add 0.5  $\mu$ L of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.
    - Initiate the reaction by adding 2  $\mu$ L of ATP solution.
    - Incubate the plate at room temperature for 60 minutes.
  - ADP Detection:
    - Stop the kinase reaction and deplete the remaining ATP by adding 5  $\mu$ L of ADP-Glo™ Reagent.
    - Incubate at room temperature for 40 minutes.
  - Signal Generation:
    - Add 10  $\mu$ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.
    - Incubate at room temperature for 30 minutes.
  - Data Acquisition and Analysis:

- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the controls.
- Determine the IC<sub>50</sub> value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).[9]

## Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine the cytotoxic or cytostatic effects of an inhibitor.[10]

- Materials:
  - Human cancer cell line (e.g., A549 lung carcinoma, known to have active Rho/ROCK signaling)
  - Complete culture medium (e.g., DMEM with 10% FBS)
  - Synthesized inhibitor compounds
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  - DMSO
  - 96-well plates
  - Microplate reader (absorbance at 570 nm)
- Procedure:
  - Cell Seeding:
    - Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
  - Compound Treatment:

- Treat the cells with serial dilutions of the inhibitor compound for 72 hours. Include a vehicle control (DMSO).
- MTT Addition:
  - Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
- Formazan Solubilization:
  - Carefully remove the culture medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition and Analysis:
  - Measure the absorbance at 570 nm using a microplate reader.
  - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  - Determine the IC<sub>50</sub> value by plotting the percentage of viability against the log of the inhibitor concentration.

## Conclusion

**4-Chloro-1H-pyrazolo[3,4-c]pyridine** is a valuable heterocyclic scaffold with significant potential in the field of drug discovery, particularly for the development of novel kinase inhibitors. While specific data on this precise isomer is sparse, the extensive research on related pyrazolopyridines provides a strong foundation for its synthetic elaboration and biological evaluation. Its strategic chloro-substitution offers a versatile point for chemical diversification to target kinases like ROCK, which are implicated in a host of human diseases. The protocols and data presented in this guide offer a framework for researchers and drug development professionals to explore the therapeutic potential of this promising molecular core.

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